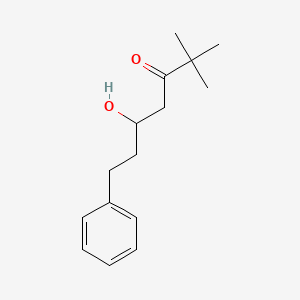
5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one is an organic compound with the molecular formula C15H22O2. This compound is characterized by a hydroxy group (-OH) attached to the fifth carbon, a ketone group (C=O) on the third carbon, and a phenyl group (C6H5) on the seventh carbon of the heptane chain. It is a versatile molecule with significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone. The reaction conditions often include the use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) and solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation followed by purification processes such as distillation or recrystallization to obtain the pure compound. The reaction parameters are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 for nitration, Cl2 for chlorination.
Major Products:
Oxidation: Formation of 5-oxo-2,2-dimethyl-7-phenylheptanoic acid.
Reduction: Formation of 5-hydroxy-2,2-dimethyl-7-phenylheptanol.
Substitution: Formation of 5-hydroxy-2,2-dimethyl-7-(substituted phenyl)heptan-3-one.
Scientific Research Applications
5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
5-Hydroxy-2,2-dimethylheptan-3-one: Lacks the phenyl group, resulting in different chemical and biological properties.
2,2-Dimethyl-7-phenylheptan-3-one:
5-Hydroxy-2,2-dimethyl-7-phenylheptanoic acid: An oxidized form with different chemical behavior and applications.
Uniqueness: 5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
CAS No. |
169271-04-9 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5-hydroxy-2,2-dimethyl-7-phenylheptan-3-one |
InChI |
InChI=1S/C15H22O2/c1-15(2,3)14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 |
InChI Key |
YHHMWCHYXRGIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


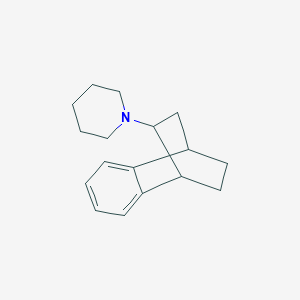

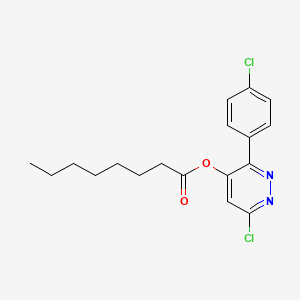
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
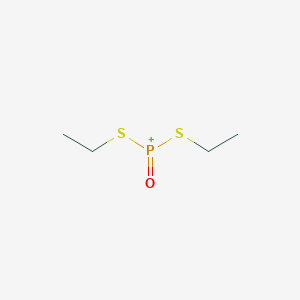
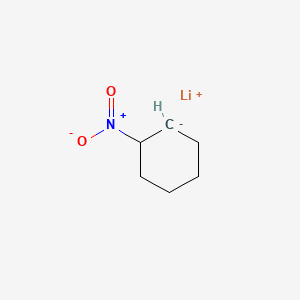
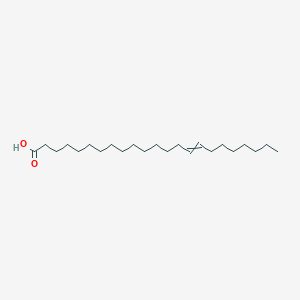
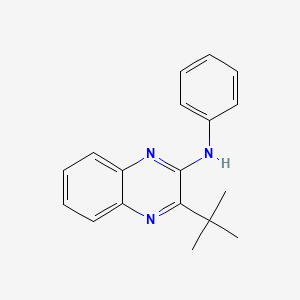
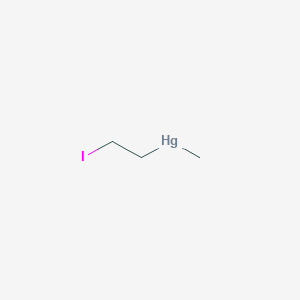
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
